Pyridinyl Regioisomer Differentiation: 2-Pyridylmethyl vs. 3-Pyridylmethyl Binding Topology
The target compound incorporates a pyridin-2-ylmethyl substituent, in contrast to the pyridin-3-ylmethyl isomer CAS 887459-27-0. In the benzothiazole amide series co-crystallized with ITK (PDB 4mf0), the pyridin-3-yl substituent engages the hinge region via a hydrogen-bond network [1]. The 2-pyridylmethyl variant positions the nitrogen one atom closer to the benzothiazole core, altering the vector of hydrogen-bond donation and potentially enabling bidentate metal-chelation interactions not possible with the 3-pyridyl regioisomer. No direct head-to-head IC50 comparison between CAS 942003-33-0 and CAS 887459-27-0 has been published; however, the 3-pyridylmethyl analog was screened in multiple PubChem qHTS assays (teichoic acid synthesis inhibition, alpha-synuclein expression, TDP1 inhibition) , providing a screening baseline against which the 2-pyridylmethyl variant can be benchmarked.
| Evidence Dimension | Pyridinyl nitrogen position and predicted hydrogen-bond geometry |
|---|---|
| Target Compound Data | Pyridin-2-ylmethyl (nitrogen at ortho position relative to methylene linker) |
| Comparator Or Baseline | CAS 887459-27-0: Pyridin-3-ylmethyl (nitrogen at meta position); screened in PubChem AIDs 463173, 1671194, 686978, 720579, 720641 |
| Quantified Difference | Qualitative difference in hydrogen-bond directionality; binding affinity difference not yet quantified for this specific pair |
| Conditions | Structural comparison based on published benzothiazole-kinase co-crystal structures (PDB 4mf0) and PubChem screening registry |
Why This Matters
For kinase inhibitor programs, pyridinyl nitrogen position determines hinge-binding geometry and can dictate kinase selectivity profiles, making regioisomeric purity and identity critical for reproducible SAR.
- [1] PDB entry 4mf0. ITK kinase domain in complex with benzothiazole inhibitor compound 12a. RCSB Protein Data Bank, 2013. View Source
